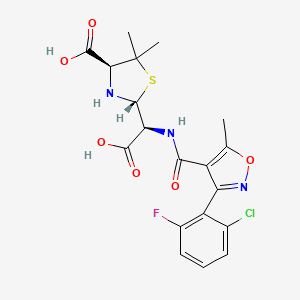

(5R)-Flucloxacillin Penilloic Acid

描述

(5R)-Flucloxacillin Penilloic Acid is a derivative of flucloxacillin, a beta-lactam antibiotic. This compound is formed through the hydrolytic opening of the beta-lactam ring in flucloxacillin, resulting in a penilloic acid structure. It is known for its role in the study of antibiotic resistance and hypersensitivity reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-Flucloxacillin Penilloic Acid typically involves the hydrolysis of flucloxacillin. This process can be catalyzed by beta-lactamase enzymes, which cleave the beta-lactam ring, leading to the formation of the penilloic acid derivative . The reaction conditions often include an aqueous medium and a controlled pH to facilitate the enzymatic activity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the enzymatic hydrolysis process. This involves using immobilized beta-lactamase enzymes to enhance the efficiency and yield of the reaction. The process is carried out in bioreactors with precise control over temperature, pH, and substrate concentration to ensure consistent production quality.

化学反应分析

Types of Reactions: (5R)-Flucloxacillin Penilloic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the penilloic acid back to its corresponding alcohol.

Substitution: The carboxylic acid group in the penilloic acid can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted penilloic acids with different functional groups.

科学研究应用

Pharmacological Properties

- Mechanism of Action : (5R)-Flucloxacillin Penilloic Acid exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial lysis .

- Stability : This compound is resistant to hydrolysis by many beta-lactamases, which enhances its efficacy against resistant strains .

- Bioavailability : Following oral administration, flucloxacillin exhibits a bioavailability of 50–70%, allowing for effective systemic treatment .

Treatment of Infections

This compound is utilized in treating various infections, including:

- Skin and Soft Tissue Infections : Effective against conditions like cellulitis, impetigo, and abscesses caused by Staphylococcus aureus and Streptococcus species .

- Bone Infections : It is used in managing osteomyelitis due to its ability to penetrate bone tissue effectively .

- Endocarditis : Often employed in combination therapies for treating bacterial endocarditis .

Resistance Management

Research indicates that this compound can be crucial in combating antibiotic resistance. Its effectiveness against certain resistant strains highlights its potential role in managing infections that do not respond to other antibiotics .

Case Study on Metabolic Acidosis

A notable case reported severe metabolic acidosis in a patient undergoing flucloxacillin therapy without concomitant medications. This condition was linked to the inhibition of 5-oxoprolinase, underscoring the importance of monitoring metabolic parameters during treatment with this compound .

In Silico Studies

Recent studies using molecular docking techniques have predicted the bioactivity of flucloxacillin metabolites, including this compound. These findings suggest potential therapeutic applications beyond traditional uses, indicating the need for further exploration into its pharmacodynamics and interactions with other compounds .

Comparative Efficacy Against Other Antibiotics

| Antibiotic | Spectrum of Activity | Stability Against Beta-Lactamases | Clinical Use Cases |

|---|---|---|---|

| (5R)-Flucloxacillin | Narrow spectrum (Gram-positive) | High | Skin infections, endocarditis |

| Cloxacillin | Narrow spectrum | Moderate | Skin infections |

| Dicloxacillin | Narrow spectrum | Moderate | Skin infections |

| Vancomycin | Broad spectrum | Low | Serious Gram-positive infections |

作用机制

The mechanism of action of (5R)-Flucloxacillin Penilloic Acid involves its interaction with beta-lactamase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolytic cleavage of the beta-lactam ring. This interaction is crucial in studying the enzymatic pathways involved in antibiotic resistance .

相似化合物的比较

Penicilloic Acid: Another derivative of penicillin formed through the hydrolysis of the beta-lactam ring.

Penicilloic Acid Derivatives: Various derivatives formed through further chemical modifications of penicilloic acid.

Uniqueness: (5R)-Flucloxacillin Penilloic Acid is unique due to its specific structure derived from flucloxacillin, which imparts distinct properties and reactivity compared to other penicilloic acids. Its study provides valuable insights into the mechanisms of antibiotic resistance and hypersensitivity reactions, making it a crucial compound in both research and industrial applications .

生物活性

(5R)-Flucloxacillin Penilloic Acid (PA) is a significant metabolite of flucloxacillin, a narrow-spectrum β-lactam antibiotic primarily used to treat infections caused by Gram-positive bacteria. Understanding the biological activity of PA is crucial for assessing its role in pharmacology, particularly regarding its immunological effects and potential adverse reactions.

Flucloxacillin, including its metabolite PA, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. This inhibition occurs through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The disruption of this process leads to cell lysis and death of susceptible bacteria .

The specific mechanism involves:

- Inhibition of PBPs : PA binds to PBPs, preventing the formation of cross-links necessary for cell wall integrity.

- Resistance to β-lactamases : PA is resistant to hydrolysis by various β-lactamases, making it effective against some resistant strains .

Biological Activity and Immunological Effects

Recent studies have highlighted the immunological implications of PA, particularly in relation to penicillin hypersensitivity. Research indicates that PA can stimulate T-cell responses in individuals with penicillin allergies, suggesting that it plays a role in the formation of hapten-protein complexes that trigger allergic reactions .

Case Studies and Experimental Findings

-

T-cell Stimulation Studies :

- In vitro studies demonstrated that PA is more potent than benzylpenicillin (BP) in stimulating T-cells from patients with penicillin hypersensitivity. This was assessed through lymphocyte transformation tests where peripheral blood mononuclear cells were exposed to varying concentrations of PA .

- A study involving patients who had experienced allergic reactions to penicillin showed significant T-cell activation upon exposure to PA, indicating its relevance in allergic responses.

-

Mass Spectrometry Analysis :

- Mass spectrometric studies revealed that PA forms covalent adducts with human serum albumin (HSA) through the opening of its β-lactam ring, leading to the formation of penicilloyl adducts. This was evidenced by the identification of multiple penicilloylated lysine residues when HSA was incubated with PA .

Pharmacokinetics

The pharmacokinetic profile of flucloxacillin provides insights into the behavior of its metabolite PA:

- Bioavailability : Approximately 50–70% following oral administration.

- Metabolism : Primarily hepatic metabolism, with renal excretion as a route for elimination.

- Half-life : Approximately 0.75–1 hour, indicating rapid clearance from the body .

Data Table: Comparison of Flucloxacillin and Its Metabolite this compound

| Property | Flucloxacillin | This compound |

|---|---|---|

| Mechanism of Action | Inhibits PBPs | Inhibits PBPs |

| Resistance to β-lactamases | Yes | Yes |

| Immunological Activity | Low | High (T-cell stimulation) |

| Bioavailability | 50–70% | Not specifically studied |

| Half-life | 0.75–1 hour | Not specifically studied |

属性

IUPAC Name |

(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPOONYKNQRKD-IJEWVQPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747790 | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121661-88-9, 42947-70-6 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121661-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。